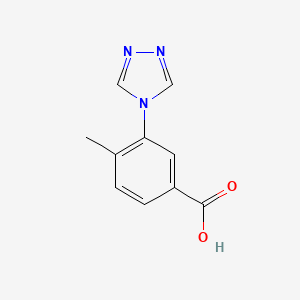
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its versatility and ability to participate in a range of chemical reactions, making it a valuable moiety for the development of new compounds with diverse biological activities and material properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides or diazonium salts that undergo cyclization reactions to form the triazole core. For instance, a group of novel triazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, was synthesized using a pathway starting with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate . Another approach for synthesizing triazole-containing compounds, such as 2-(2H-1,2,3-triazol-2-yl)benzoic acids, involves a multi-step process starting from halogenated benzene derivatives and includes steps like hydrogenation and Grignard carboxylation .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy. For example, the CN functional group in triazene derivatives was detected in both IR and 13C NMR spectra . X-ray crystallography is another powerful tool to determine the precise molecular structure, as demonstrated by the structural analysis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, which revealed a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions, including coupling reactions, as seen in the synthesis of triazene derivatives . They can also form coordination polymers with metals, as evidenced by the hydrothermal syntheses of novel coordination polymers based on an unsymmetrical angular ligand containing the triazole moiety . The reactivity of the triazole ring allows for the formation of complexes with diverse architectures and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the luminescence properties of coordination polymers derived from triazole-based ligands have been studied, indicating potential applications in materials science . The antifungal activities of triorganotin triazole derivatives have been evaluated, showing good efficacy against various fungal strains . Additionally, the magnetic properties of coordination polymers containing triazole ligands have been investigated, revealing antiferromagnetic interactions among metal ions in some cases .
Wirkmechanismus
Target of Action
It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.
Mode of Action
Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Biochemical Pathways
Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.
Biochemische Analyse
Cellular Effects
Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Triazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Triazole compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Triazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
Triazole compounds have been studied for their subcellular localization and any effects on their activity or function .
Eigenschaften
IUPAC Name |
4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUAKONIJANNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)
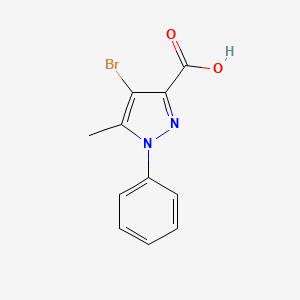
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

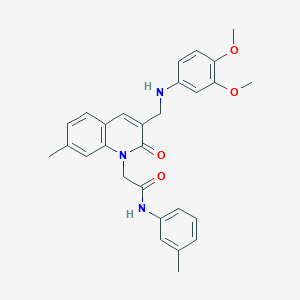
![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)
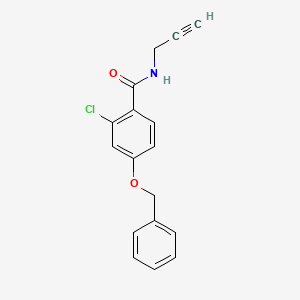
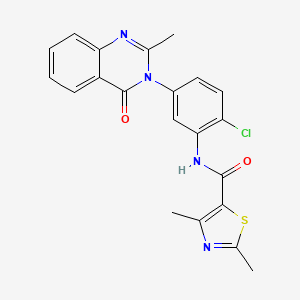
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)